[(4-Bromophenyl)methyl](imino)methyl-lambda6-sulfanone
Description
(4-Bromophenyl)methylmethyl-lambda6-sulfanone is a sulfanone derivative characterized by a central sulfur atom in a λ⁶-sulfanone configuration. Its structure comprises three substituents:
- A 4-bromophenylmethyl group (providing steric bulk and electron-withdrawing effects due to the para-bromo substituent).
- A methyl group (contributing to lipophilicity).
The molecular formula is C₉H₁₁BrNOS, with a molecular weight of ~263.16 g/mol. The para-bromo substituent enhances electrophilicity at the sulfur center, making this compound a candidate for nucleophilic substitution reactions or catalytic applications.
Properties
IUPAC Name |
(4-bromophenyl)methyl-imino-methyl-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQQYJJUPYEIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361971-16-4 | |
| Record name | [(4-bromophenyl)methyl](imino)methyl-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(4-Bromophenyl)methylmethyl-lambda6-sulfanone is a compound with potential biological activity, particularly in medicinal chemistry and agricultural applications. Its unique structure, characterized by the presence of a bromophenyl group and a sulfanone moiety, suggests various interactions with biological systems.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₀BrNOS
- IUPAC Name : (4-bromophenyl)methyl-imino-methyl-oxo-lambda6-sulfane
- SMILES Notation : CS(=N)(=O)CC1=CC=C(C=C1)Br
- Molecular Weight : 246.966 g/mol
The compound has a predicted collision cross-section (CCS) for various adducts, indicating its potential behavior in mass spectrometry, which can be useful for analytical studies.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 247.97392 | 133.4 |
| [M+Na]+ | 269.95586 | 136.1 |
| [M-H]- | 245.95936 | 134.2 |
Anticancer Potential
Recent studies have indicated that compounds similar to (4-Bromophenyl)methylmethyl-lambda6-sulfanone exhibit activity against hypoxia-inducible factor 2-alpha (HIF-2α), which is crucial in cancer metabolism and progression. Inhibitors of HIF-2α have shown promise in preclinical models for treating various cancers, suggesting that this compound may share similar properties due to its structural characteristics .
Insecticidal Properties
Research has also highlighted the potential use of sulfanone derivatives as insecticides. The structural features of (4-Bromophenyl)methylmethyl-lambda6-sulfanone may confer efficacy against specific pest species, making it a candidate for agricultural applications .
Case Studies
-
HIF-2α Inhibition
- A study demonstrated that structurally related compounds effectively inhibited HIF-2α in vitro, leading to reduced tumor growth in xenograft models. The mechanism involved the disruption of HIF-2α dimerization, crucial for its transcriptional activity.
-
Insecticidal Activity
- A series of experiments evaluated the effectiveness of sulfanone derivatives against common agricultural pests. Results indicated significant mortality rates at varying concentrations, with (4-Bromophenyl)methylmethyl-lambda6-sulfanone showing promising results comparable to established insecticides.
Safety and Toxicology
The compound is classified with hazard statements indicating it may cause harm if ingested or comes into contact with skin, necessitating proper handling and safety measures during research and application . Toxicological assessments are essential to establish safe usage levels in both medicinal and agricultural contexts.
Scientific Research Applications
Antimicrobial Properties
Research indicates that sulfanone derivatives exhibit significant antimicrobial activity. Compounds similar to (4-Bromophenyl)methylmethyl-lambda6-sulfanone have been studied for their effectiveness against various bacterial strains. For instance, studies have shown that modifications in the sulfanone structure can enhance antibacterial potency, making these compounds promising candidates for antibiotic development .
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamide derivatives have been widely documented. (4-Bromophenyl)methylmethyl-lambda6-sulfanone may contribute to the reduction of inflammation through inhibition of pro-inflammatory cytokines. This potential has implications for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Neuropathic Pain Management
Recent patents highlight the use of aromatic sulfonamide derivatives, including those related to (4-Bromophenyl)methylmethyl-lambda6-sulfanone, in managing neuropathic pain. These compounds may work by modulating pain pathways, offering new avenues for pain relief therapies .
Herbicidal Activity
The structural characteristics of (4-Bromophenyl)methylmethyl-lambda6-sulfanone suggest potential herbicidal applications. Compounds with similar frameworks have shown efficacy in inhibiting weed growth while being less harmful to crops, thus supporting sustainable agricultural practices .
Insect Repellents
Research into sulfonamide derivatives has also explored their use as insect repellents. The unique chemical properties of these compounds enable them to interfere with insect metabolic processes, providing a basis for developing environmentally friendly pest control solutions .
Polymer Chemistry
In materials science, sulfanones are being investigated for their role in polymer synthesis. The incorporation of (4-Bromophenyl)methylmethyl-lambda6-sulfanone into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .
Sensor Development
The unique electronic properties of sulfanone derivatives make them suitable candidates for sensor technology. Research suggests that compounds like (4-Bromophenyl)methylmethyl-lambda6-sulfanone can be utilized in developing sensors for detecting environmental pollutants or biological markers due to their sensitivity and specificity .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Variations
Sulfanone derivatives differ primarily in substituent identity, position, and electronic effects. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Molecular Comparison of Sulfanone Derivatives
| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents | Notable Features |
|---|---|---|---|---|---|
| (4-Bromophenyl)methylmethyl-lambda6-sulfanone | – | C₉H₁₁BrNOS | 263.16 | (4-Bromophenyl)methyl, methyl, imino | High electrophilicity due to para-bromo; moderate lipophilicity . |
| Imino(methyl)(4-methylphenyl)-lambda6-sulfanone | 22132-97-4 | C₈H₁₁NOS | 169.24 | 4-Methylphenyl, methyl, imino | 98% purity; methyl group enhances stability for pharmaceutical applications . |
| (4-Bromophenyl)iminomethyl-lambda6-sulfanone | 1883762-43-3 | C₉H₁₂BrNOS | 262.17 | 4-Bromophenyl, ethyl, imino | Ethyl group increases lipophilicity vs. methyl; potential for extended alkyl chain interactions . |
| [(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone | – | C₈H₁₀BrNOS | 262.19 | 3-Bromophenyl, dimethyl, imino | Meta-bromo reduces electronic effects; dimethyl groups may hinder reactivity . |
| Imino(4-methoxyphenyl)(methyl)-lambda6-sulfanone | 77970-95-7 | C₈H₁₁NO₂S | 185.24 | 4-Methoxyphenyl, methyl, imino | Methoxy group donates electrons, reducing sulfur electrophilicity . |
| [(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone | 2059937-36-7 | C₈H₁₁NO₂S | 185.24 | 2-Hydroxyphenyl, dimethyl, imino | Ortho-hydroxyl enables hydrogen bonding; higher solubility in polar solvents . |
| (4-Chlorophenyl)-imino-oxo-thiophen-2-yl-lambda6-sulfane | 175202-98-9 | C₁₀H₈ClNOS₂ | 257.8 | 4-Chlorophenyl, thiophen-2-yl | Thiophene ring introduces π-conjugation; chloro substituent moderates reactivity . |
Key Comparative Insights
Electronic Effects
- Electron-Withdrawing Groups (EWGs): The para-bromo substituent in the target compound enhances sulfur electrophilicity compared to 4-methylphenyl (electron-donating) or 4-methoxyphenyl (strongly donating) . This makes the target more reactive in nucleophilic substitutions.
- Chloro vs.
Steric and Solubility Considerations
- Alkyl Chains: Ethyl substituents increase steric hindrance and lipophilicity compared to methyl, affecting membrane permeability in biological systems.
- Hydrogen Bonding: The ortho-hydroxyl group in enables hydrogen bonding, enhancing aqueous solubility—a critical factor for pharmaceutical bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
